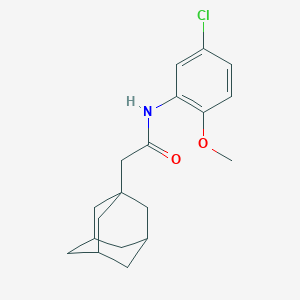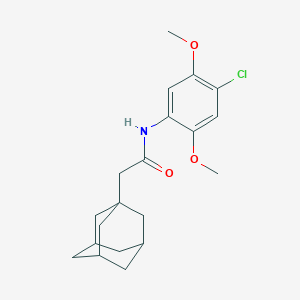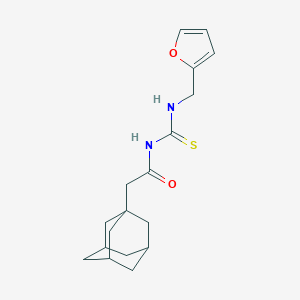![molecular formula C20H19N5O2S B251293 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251293.png)
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is also known as TAK-659 and it belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a key role in signal transduction pathways. The inhibition of kinases can lead to the disruption of cell signaling pathways, which can be beneficial in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of BTK and other kinases. BTK is a key enzyme in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. The inhibition of BTK can lead to the disruption of B-cell signaling pathways, which can result in the inhibition of B-cell proliferation and survival. In addition, the inhibition of ITK and Tec kinase can lead to the inhibition of T-cell activation and cytokine production, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of BTK and other kinases, which can lead to the disruption of cell signaling pathways. In vivo studies have shown that this compound has antitumor activity in B-cell lymphoma and leukemia models. This compound has also been shown to have anti-inflammatory activity in models of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its specificity for BTK and other kinases, its ability to inhibit B-cell receptor signaling, and its potential applications in the treatment of certain diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the role of BTK and other kinases in the development and progression of other diseases, such as solid tumors and autoimmune disorders. Additionally, the combination of BTK inhibitors with other therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy for certain diseases.
Synthesemethoden
The synthesis of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been described in the literature. The synthesis involves the reaction of 4-amino-3-nitrobenzoic acid with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of triethylamine and acetic anhydride to form 4-(2-mercapto-5-methyl-1,3,4-thiadiazol-3-yl)aniline. This intermediate is then reacted with 4-bromo-2-fluoroaniline in the presence of potassium carbonate and butyl bromide to form 3-butoxy-N-[4-(2-mercapto-5-methyl-1,3,4-thiadiazol-3-yl)phenyl]benzamide. Finally, this compound is reacted with 1,2,4-triazole-3-thiol to form this compound.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in B-cell receptor signaling. The inhibition of BTK can lead to the disruption of B-cell signaling pathways, which can be beneficial in the treatment of certain diseases, such as B-cell lymphomas and leukemias. In addition, this compound has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase. The inhibition of these kinases can also be beneficial in the treatment of certain diseases, such as autoimmune disorders and inflammatory diseases.
Eigenschaften
Molekularformel |
C20H19N5O2S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-3-11-27-17-6-4-5-15(12-17)18(26)22-16-9-7-14(8-10-16)19-24-25-13-21-23-20(25)28-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,26) |
InChI-Schlüssel |
JASUPAFWSDXNLM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
